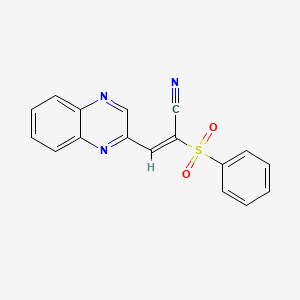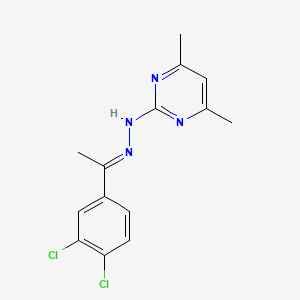![molecular formula C14H11N3O4 B5755173 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. It is a derivative of pyridinecarboximidamide with a benzodioxolylcarbonyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide involves the inhibition of GSK3β. This compound binds to the ATP-binding site of GSK3β and prevents its phosphorylation and activation. This leads to downstream effects on various cellular processes that are regulated by GSK3β.
Biochemical and Physiological Effects:
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of glycogen in liver cells and skeletal muscle cells, indicating its potential use in the treatment of diabetes. It has also been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for GSK3β. This allows for the study of the specific effects of GSK3β inhibition on cellular processes. However, one limitation is that this compound may have off-target effects on other kinases or cellular processes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide. One direction is the development of more potent and selective inhibitors of GSK3β based on the structure of this compound. Another direction is the study of the effects of GSK3β inhibition in various disease models, such as Alzheimer's disease, diabetes, and cancer. Additionally, the potential off-target effects of this compound on other kinases or cellular processes should be further investigated to better understand its mechanism of action.
Synthesis Methods
The synthesis of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been reported by several research groups. One method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA).
Scientific Research Applications
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has potential applications in scientific research, particularly in the study of cellular signaling pathways. It has been reported to inhibit the activity of a protein kinase called glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(9-3-5-16-6-4-9)17-21-14(18)10-1-2-11-12(7-10)20-8-19-11/h1-7H,8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYPIDRPNWEARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]pyridine-4-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)


![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

